molecular formula C11H18FNO8 B1216271 Nadfna CAS No. 85819-28-9

Nadfna

Cat. No. B1216271
CAS RN: 85819-28-9
M. Wt: 311.26 g/mol
InChI Key: CAYNAADKIUGQOQ-BOHATCBPSA-N
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Description

Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in redox reactions, supporting a wide range of metabolic processes, including those involved in the synthesis, repair, and functioning of DNA, as well as cell signaling and immune response modulation. The biosynthesis of NAD+ can occur through several pathways, highlighting the importance of this molecule in cellular and physiological processes.

Synthesis Analysis

NAD+ synthesis involves several key enzymes and pathways, including the salvage pathway from nicotinamide, the Preiss-Handler pathway from nicotinic acid, and de novo synthesis pathways from amino acids like tryptophan. Each pathway's efficiency and preference can vary based on cellular conditions and tissue types, indicating a complex regulation system for NAD+ biosynthesis (Bogan & Brenner, 2008).

Molecular Structure Analysis

The molecular structure of NAD+ consists of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine base, and the other contains nicotinamide. This structure is crucial for its role as an electron carrier in redox reactions, allowing it to undergo reduction and oxidation efficiently.

Chemical Reactions and Properties

NAD+ participates in numerous chemical reactions, primarily as a redox cofactor. It is involved in critical metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain. NAD+ can also serve as a substrate for ADP-ribosylation, a post-translational modification of proteins, and as a precursor for cyclic ADP-ribose, a second messenger in calcium signaling (Lee et al., 1989).

Physical Properties Analysis

The physical properties of NAD+, such as its solubility in water and stability in various conditions, are essential for its biological functions. NAD+ is relatively stable in neutral pH but can be hydrolyzed under alkaline conditions. Its solubility and stability facilitate its role in cellular processes occurring in different compartments of the cell.

Chemical Properties Analysis

Chemically, NAD+ can exist in two forms: the oxidized NAD+ and the reduced NADH. This redox flexibility is key to its role in transferring electrons in metabolic reactions. The chemical properties of NAD+ also allow it to interact with a variety of enzymes, regulating their activities through its availability and redox state.

Scientific Research Applications

1. Nrf2 Regulatory Network

  • Overview : Nrf2, a transcription factor, regulates the cellular redox status and is influenced by various forms of stress. It contributes to stress adaptation through multiple pathways, including metabolic reprogramming (Hayes & Dinkova-Kostova, 2014).

2. Bioengineered NRF2-siRNA

  • Context : Research on NRF2 regulatory pathways highlights its potential as a therapeutic target. Bioengineered siRNA against NRF2 in cancer cells improves chemosensitivity, suggesting NRF2's role in cellular defense against oxidative stress (Li et al., 2018).

3. NADH-Dependent Reduced Ferredoxin: NADP+ Oxidoreductase

  • Details : This study focuses on an enzyme (Nfn) which is vital in microbial metabolism, particularly in anaerobic bacteria and archaea. Nfn plays a crucial role in redox processes and energy coupling, with potential applications in metabolic engineering (Liang, Huang, & Wang, 2019).

properties

IUPAC Name

(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYNAADKIUGQOQ-BOHATCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235096
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-9-deoxy-9-fluoroneuraminic acid

CAS RN

85819-28-9
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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